![molecular formula C19H10ClF7N2O2 B2705764 N-[3,5-bis(trifluoromethyl)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 660819-99-8](/img/structure/B2705764.png)
N-[3,5-bis(trifluoromethyl)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies . It’s used in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .
Synthesis Analysis
While specific synthesis information for the requested compound was not found, N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a compound with a similar motif, is used extensively in promoting organic transformations .Chemical Reactions Analysis
The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts and has played a very important role in the development of H-bond organocatalysts .Scientific Research Applications
Medicinal Chemistry and Biological Activity
Research in medicinal chemistry has explored the synthesis and biological evaluation of N-[3,5-bis(trifluoromethyl)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide derivatives. These compounds have been investigated for their antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus isolates and Mycobacterium tuberculosis, showing promising activity comparable with known antibiotics like rifampicin. The structural modifications and pharmacophore mapping of these derivatives have highlighted the significance of the trifluoromethyl groups in enhancing antimicrobial efficacy, providing insights into the design of novel antimicrobial agents with potential clinical applications (Bąk et al., 2020).
Materials Science and Polymer Chemistry
In materials science, the compound has been utilized in the synthesis of novel polymers and copolymers. For example, aromatic polyamides incorporating the compound have been developed, showcasing excellent solubility in organic solvents and forming transparent, flexible films. These materials exhibit high thermal stability and are being explored for various applications, including high-performance polymers and electronics (Hsiao et al., 1999). Furthermore, luminescent copoly(aryl ether)s containing electron-transporting segments derived from the compound have been synthesized, demonstrating the potential for use in organic light-emitting diodes (OLEDs) due to their enhanced electron affinity and efficient energy transfer mechanisms (Chen & Chen, 2004).
Synthetic Methodology
The compound has also played a crucial role in advancing synthetic methodology. It has been employed as a key intermediate in the synthesis of complex organic molecules, demonstrating its versatility and importance in organic synthesis. For instance, its use in the development of neurokinin-1 receptor antagonists suitable for clinical administration highlights its potential in the synthesis of biologically active compounds (Harrison et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF7N2O2/c1-8-14(16(29-31-8)15-12(20)3-2-4-13(15)21)17(30)28-11-6-9(18(22,23)24)5-10(7-11)19(25,26)27/h2-7H,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLOWHYJXQSXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF7N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-3-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2705681.png)
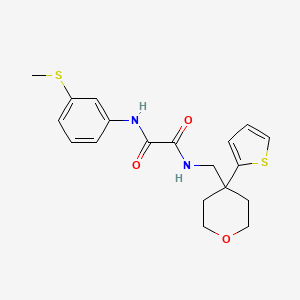
![2-(3-chloro-4-methoxyphenyl)-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}acetamide](/img/structure/B2705683.png)
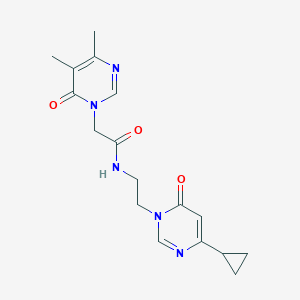

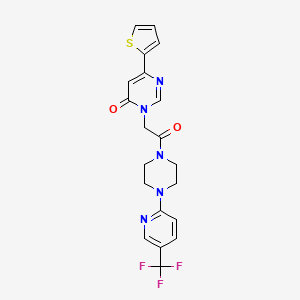
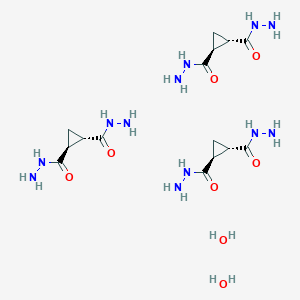
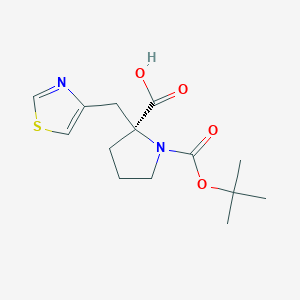


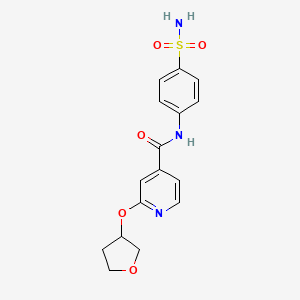
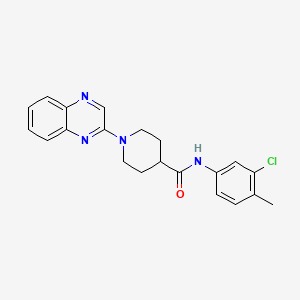

![2-(2H-benzo[d][1,2,3]triazol-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2705703.png)
